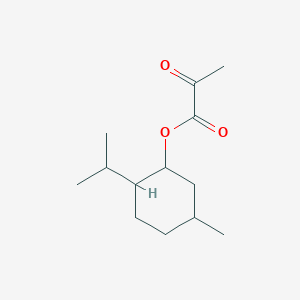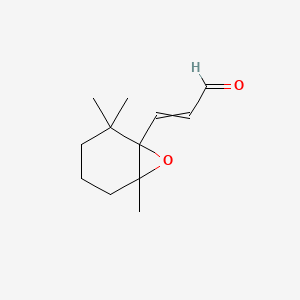
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- is a chemical compound with the molecular formula C13H20O2 and a molecular weight of 208.2967 . It is also known by other names such as β-ionone-5,6-epoxide and 5,6-epoxy-β-ionone . This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring fused with a propenal group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- β-ionone-5,6-epoxide (cis type)
- trans-β-ionone-5,6-epoxide
- (E)-5,6-Epoxy-β-ionone
Uniqueness
Compared to similar compounds, 2-Propenal, 3-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- stands out due to its specific structural features, such as the oxabicycloheptane ring and the propenal group. These features confer unique chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
55759-91-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
3-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)prop-2-enal |
InChI |
InChI=1S/C12H18O2/c1-10(2)6-4-7-11(3)12(10,14-11)8-5-9-13/h5,8-9H,4,6-7H2,1-3H3 |
Clé InChI |
GWLZALBEUUMVQS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1(O2)C=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)
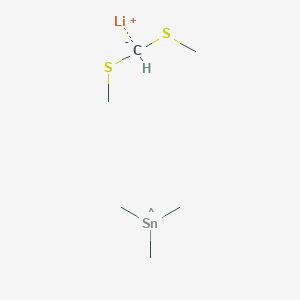
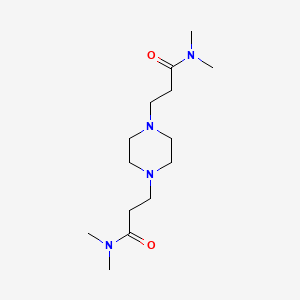
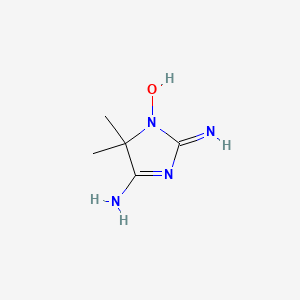

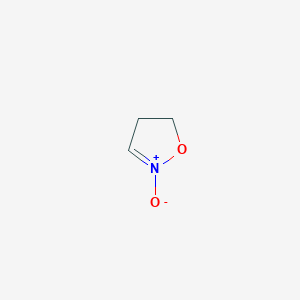

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
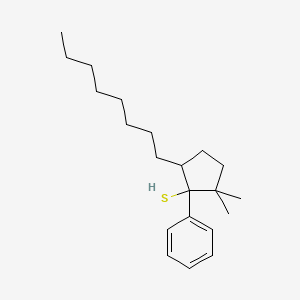
![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
![N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine](/img/structure/B14631083.png)
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
